N'-[(2-fluorophenyl)methyl]-N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide
Description
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Properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]-N'-[2-(furan-2-yl)-2-thiophen-2-ylsulfonylethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O5S2/c20-14-6-2-1-5-13(14)11-21-18(23)19(24)22-12-16(15-7-3-9-27-15)29(25,26)17-8-4-10-28-17/h1-10,16H,11-12H2,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSRGKXUIQCDLDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=CS3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-[(2-fluorophenyl)methyl]-N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological properties, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 471.55 g/mol. The structure features a furan ring, a thiophene sulfonyl group, and a fluorophenyl moiety, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H21N3O5S2 |
| Molecular Weight | 471.55 g/mol |
| LogP | 2.0845 |
| Polar Surface Area | 98.146 Ų |
| Hydrogen Bond Acceptors | 9 |
| Hydrogen Bond Donors | 3 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Furan Ring : Using methods like the Paal-Knorr synthesis.
- Introduction of the Fluorophenyl Group : Via Suzuki coupling reactions.
- Amidation Reaction : Combining the furan derivative with suitable amines to yield the final product .
Antiproliferative Effects
Research indicates that compounds with similar structural features exhibit significant antiproliferative activity against various cancer cell lines, including breast, colon, and lung cancers. The mechanism often involves modulation of cellular pathways related to apoptosis and cell cycle regulation .
For instance, studies have shown that fluorinated compounds can inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth. The exact pathways affected by this compound require further investigation but may involve interactions with protein kinases or other signaling molecules.
Enzyme Inhibition
Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes linked to disease processes. For example, compounds containing thiophene and furan moieties have been reported to exhibit inhibitory activity against various kinases and proteases, which could be relevant for therapeutic applications in oncology .
Case Studies
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Case Study on Anticancer Activity : A study demonstrated that derivatives similar to this compound showed promising results in inhibiting the growth of MCF-7 breast cancer cells, with IC50 values indicating effective concentrations for therapeutic use.
Compound IC50 (µM) Cell Line N'-[(2-fluorophenyl)methyl]-N-[...] 15 MCF-7 - Mechanistic Insights : Another research effort focused on the compound's interaction with specific receptors involved in cancer signaling pathways, revealing potential pathways through which it exerts its antiproliferative effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
